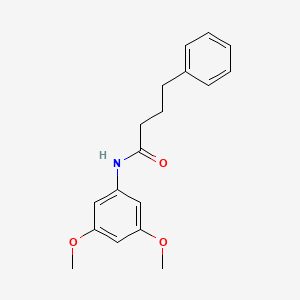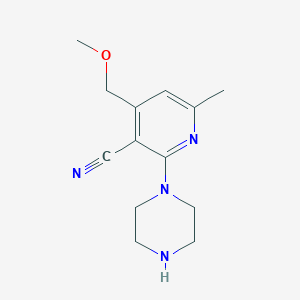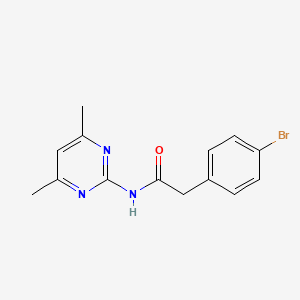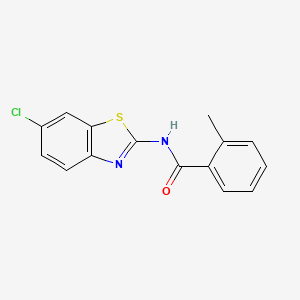
N-(3,5-dimethoxyphenyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-4-phenylbutanamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It is a potent agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. 25I-NBOMe is a relatively new drug, first synthesized in 2003, and has gained popularity in recent years due to its potent effects and availability on the internet.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-phenylbutanamide involves its binding to the serotonin 2A receptor, which is a G protein-coupled receptor that is primarily located in the brain. Activation of the serotonin 2A receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but studies have shown that it can cause changes in neural circuits that may have long-lasting effects. The drug has been shown to induce changes in the expression of genes involved in synaptic plasticity and neurogenesis, suggesting that it may have therapeutic potential in the treatment of certain psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,5-dimethoxyphenyl)-4-phenylbutanamide for lab experiments is its potency, which allows researchers to study the drug's effects at low doses. However, the drug's availability and legal status may limit its use in certain jurisdictions. Additionally, the potential for adverse effects and the lack of long-term safety data may limit the drug's use in clinical research.
Direcciones Futuras
There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-4-phenylbutanamide. One area of interest is the drug's potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of safer and more effective psychedelic drugs that can be used in clinical settings. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential for long-term harm.
Métodos De Síntesis
The synthesis of N-(3,5-dimethoxyphenyl)-4-phenylbutanamide involves the reaction of 2,5-dimethoxyphenethylamine with 4-iodobenzaldehyde in the presence of an acid catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the final product. The synthesis of this compound is relatively simple and can be performed with readily available chemicals, which has contributed to its widespread availability.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-4-phenylbutanamide has been the subject of several scientific studies, with researchers investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that this compound has a high affinity for the serotonin 2A receptor, which is responsible for its hallucinogenic effects. Another study found that this compound can induce long-lasting changes in neural circuits, which may have therapeutic potential in the treatment of certain psychiatric disorders.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-11-15(12-17(13-16)22-2)19-18(20)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNERPVSRZLXLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide](/img/structure/B5857975.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5858009.png)
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5858013.png)





![1-benzyl-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5858085.png)

